molecular formula C7H8O2 B155104 4-Methylcatechol CAS No. 452-86-8

4-Methylcatechol

Cat. No. B155104
CAS RN: 452-86-8
M. Wt: 124.14 g/mol
InChI Key: ZBCATMYQYDCTIZ-UHFFFAOYSA-N
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Description

4-Methylcatechol is an organic compound with the formula CH3C6H3(OH)2. It is a white solid and is one of the isomers of methylbenzenediol . It is a natural product found in Camellia sinensis, Geosmithia langdonii, and Bistorta manshuriensis . It is used to synthesize antimicrobial, antioxidant, and acts as an effective inhibitor .


Synthesis Analysis

The synthesis method of 4-Methylcatechol comprises several steps: in the presence of hydrobromic acid and sodium sulfite, performing one-step demethylation with 2-methoxyl-4-methylphenol serving as a raw material; in a dark place and under protection of inert gas, continuously introducing hydrogen bromide gas into a reaction system, and heating reflux for reacting for 4-6 hours .


Molecular Structure Analysis

The molecular formula of 4-Methylcatechol is C7H8O2 . The molecular weight is 124.14 g/mol . The InChI key is ZBCATMYQYDCTIZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Methylcatechol undergoes oxidation reactions. For instance, 4-methyl-o-benzoquinone was transformed into 5-methyl-4N-serine-o-benzoquinone at a constant ratio . Also, electrochemical oxidation of 4-Methylcatechol has been studied using cyclic voltammetry and controlled-potential coulometry .


Physical And Chemical Properties Analysis

4-Methylcatechol is a beige crystalline solid. Its melting point is between 67-69 °C and its boiling point is 251 °C . The density is 1.129 g/mL at 25 °C .

Mechanism of Action

Target of Action

4-Methylcatechol (4-MC) is an organic compound that primarily targets platelets and various neurotrophic factors . It has been suggested to be a potent anti-platelet compound . Additionally, it acts as an agonist of various neurotrophic factors .

Mode of Action

4-MC interacts with its targets by inhibiting platelet aggregation and upregulating the expression of Heme oxygenase 1 (HO-1) protein . It achieves this by activating nuclear factor erythroid 2-related factor 2 (Nrf2), thereby inhibiting oxidative stress-induced neural stem cell death .

Biochemical Pathways

The enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase uses cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate and NAD(P)+ to produce 4-MC, NADH, NADPH, and CO2 . This indicates that 4-MC is involved in the metabolic pathways of these compounds.

Pharmacokinetics

Small phenolic metabolites of these compounds formed by human microbiota are much more easily absorbable and could be responsible for their effect .

Result of Action

The molecular and cellular effects of 4-MC’s action include the inhibition of platelet aggregation and the upregulation of HO-1 protein expression . These actions result in the prevention of oxidative stress-induced neural stem cell death .

Action Environment

The action, efficacy, and stability of 4-MC can be influenced by various environmental factors. For instance, the presence of certain ions can affect the autoxidation of 4-MC . Furthermore, the compound’s action can be influenced by the metabolic environment, as its formation is dependent on the activity of specific enzymes and the presence of other compounds .

Safety and Hazards

4-Methylcatechol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Methylcatechol has been found to have a strong antiplatelet effect, which can help to explain the antiplatelet potential of orally given flavonoids . This information could be useful for future research and applications in the medical field.

properties

IUPAC Name

4-methylbenzene-1,2-diol
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InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZBCATMYQYDCTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID5020861
Record name 4-Methylcatechol
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Molecular Weight

124.14 g/mol
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Physical Description

White or light brown solid; [Alfa Aesar MSDS], Solid
Record name 4-Methylcatechol
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Vapor Pressure

0.0028 [mmHg]
Record name 4-Methylcatechol
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Product Name

4-Methylcatechol

CAS RN

452-86-8
Record name 4-Methylcatechol
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Record name 4-Methyl-1,2-Benzenediol
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Record name 4-Methylcatechol
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Record name 4-methylpyrocatechol
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Record name 4-METHYLCATECHOL
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Melting Point

65 °C
Record name 4-Methyl-1,2-Benzenediol
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Synthesis routes and methods I

Procedure details

TCCA (16.7 g, 72 mmol) was added to a solution of 4-fluoro-1-methyl-2-nitrobenzene (12.4 g, 80 mmol) in CH3CO2H/H2SO4 (80 mL/80 mL). The mixture was heated to 70° C. and stirred overnight. After cooling to room temperature, the reaction mixture was poured into ice water (1000 mL) and extracted with DCM (2×200 mL). The combined organic phase was washed with brine and concentrated in vacuo. The residue was purified by column chromatography (PE: EA=50:1) to give compound 1 (5.0 g, 33.1%) as a yellow oil.
Name
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
CH3CO2H H2SO4
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
33.1%

Synthesis routes and methods II

Procedure details

To an ice-cold concentrated nitric acid (200 mL) was added slowly under stirring over a period of 20 minutes 2-methoxy-1,4-dimethylbenzene (25 g, 184 mmol). To this cold reaction mixture, sodium nitrite (38 g, 552 mmol) was added slowly in lots over a period of 1 h while maintaining the temperature below 2° C. The reaction mixture was stirred at between 0-5° C. for 5 h. The reaction mass was poured into ice-cold water (1000 mL), and the precipitated solid was filtered, washed with cold water (100 mL) and dried. The crude solid was crystallized from ethanol and water (7:1) to yield compound 1 (15 g, 45%).
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
45%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Then, 0.9 mol of 30% sodium hydroxide was added dropwise, at 0° to 10° C., to a mixture solution composed of a tetrachloroethane solution containing 0.8 mol of the thus-obtained compound (III-1), 0.9 mol of 30% hydrogen peroxide, a 2-fold amount by weight, based on (III-1), of water, and a 0.3-fold amount by weight, based on (III-1), of pyridine over 2 hours. Stirring was continued at the same temperature for 3 hours. After completion of the reaction, the reaction mixture was rendered weakly acidic with hydrochloric acid, then separated into the organic layer and the aqueous layer. The aqueous layer was extracted with tetrachloroethane, and the extract was combined with the organic layer, followed by distilling off the tetrachloroethane to obtain 4-methylcatechol (V) in 96% yield.
Quantity
0.9 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
thus-obtained compound
Quantity
0.8 mol
Type
reactant
Reaction Step Three
Quantity
0.9 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
96%

Synthesis routes and methods V

Procedure details

Then, 0.9 mol of 30% sodium hydroxide was added to a mixture solution composed of 0.8 mol of the thus-obtained compound (III-1), 0.9 mol of 30% hydrogen peroxide, 0.008 mol of tetra-n-butylammonium bromide, a 2-fold amount by weight of methyl isobutyl ketone, a 2.7-fold amount by weight of water, and a 0.2-fold amount by weight of pyridine, the respective amounts being based on the weight of (III-1), at 0° to 10° C. over 3 hours. Stirring was continued for 3 hours at the same temperature. After completion of the reaction, the reaction mixture was rendered weakly acidic with hydrochloric acid, followed by extracting with methyl isobutyl ketone. After liquid separation, the methyl isobutyl ketone was distilled off from the organic layer to obtain 4-methylcatechol (V) in 93% yield.
Quantity
0.9 mol
Type
reactant
Reaction Step One
[Compound]
Name
thus-obtained compound
Quantity
0.8 mol
Type
reactant
Reaction Step Two
Quantity
0.9 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.008 mol
Type
catalyst
Reaction Step Six
Yield
93%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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